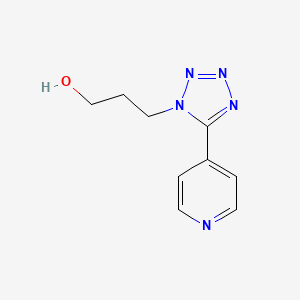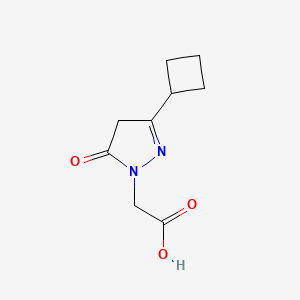
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid, also known as CBOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. CBOP is a pyrazole derivative that exhibits promising pharmacological properties, making it a potential candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is not fully understood. However, it has been proposed that 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has also been shown to modulate the expression of various inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has also been shown to reduce the levels of oxidative stress markers and improve antioxidant status. Additionally, 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has been found to enhance the activity of acetylcholinesterase, an enzyme involved in the regulation of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid exhibits a wide range of pharmacological activities, making it a potential candidate for drug development. However, one of the limitations of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid. One of the areas of interest is the development of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid-based drugs for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid and its potential targets. Furthermore, the development of novel 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid analogs with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is a promising compound with a wide range of pharmacological activities. Its anti-inflammatory, analgesic, and antipyretic activities, neuroprotective effects, and anticancer activity make it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid involves the condensation of 3-cyclobutyl-4-hydroxy-5-methylisoxazole with ethyl bromoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained through the acidification of the reaction mixture and subsequent crystallization. The purity of the synthesized 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid is confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has also been shown to possess neuroprotective effects and can improve cognitive function. Additionally, 2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid has been found to exhibit anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
2-(3-cyclobutyl-5-oxo-4H-pyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8-4-7(6-2-1-3-6)10-11(8)5-9(13)14/h6H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHXVVAVIZJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=O)C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

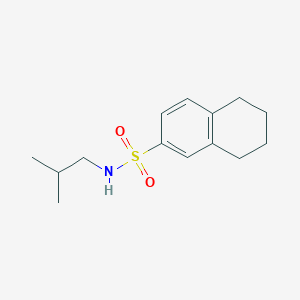

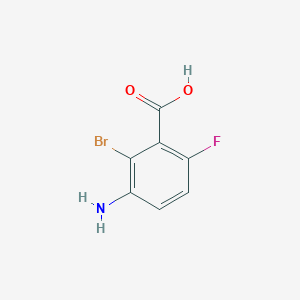
![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
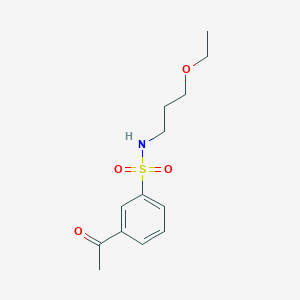

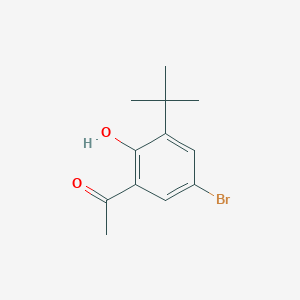
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
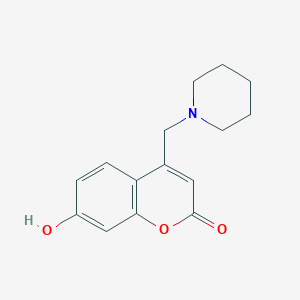
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)
![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)
![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
![3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)
